2-(2-Chlorophenyl)-1H-indole
Overview
Description
2-(2-Chlorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Novel Indole Derivatives : A study by Tariq et al. (2020) focuses on the synthesis and characterization of novel indole-based derivatives, including 4,6-dimethoxy-2,3-diphenyl-1H-indole and others. These compounds were analyzed using spectroscopic techniques and X-ray diffraction (XRD) studies, with additional insights from density functional theory (DFT) study. These derivatives exhibit fine nonlinear optical (NLO) properties and have potential applications in hi-tech fields (Tariq et al., 2020).
Biological Evaluation
- Chalcone Derivatives as Anti-inflammatory Agents : Research by Rehman et al. (2022) involves synthesizing new chalcone derivatives from 2-(4-acetylphenoxy)-1-(1H-indol-1-yl)ethan-1-one and evaluating their anti-inflammatory activity. This highlights the medicinal potential of indole derivatives (Rehman et al., 2022).
X-ray Crystallographic Analysis
- Indole Analog with Medicinal Potential : Al-Ostoot et al. (2019) synthesized an indole analog, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, with potential anti-oxidant, anti-HIV, and anti-cancer activities. The study involved conventional spectroscopic techniques and X-ray diffraction methods (Al-Ostoot et al., 2019).
Photophysics and Photochemistry
- Indole Chromophore Studies : Giussani et al. (2011) explored the photophysical properties of indole, a chromophore in molecules like tryptophan and serotonin. This study provides insights into the energy decay mechanisms in indole after UV irradiation (Giussani et al., 2011).
Antimicrobial and Antifungal Activity
- Bis-Indole Derivatives for Antibacterial Use : Shaikh et al. (2018) synthesized bis-indole derivatives showing significant antibacterial activity against S. aureus and E. coli, suggesting the potential of these compounds in antimicrobial applications (Shaikh et al., 2018).
Anticancer Applications
- 3-Thiocyanato-1H-Indoles as Anticancer Agents : Fortes et al. (2016) developed a series of 3-thiocyanato-1H-indoles with significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents (Fortes et al., 2016).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWKDHFCALIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308901 | |
Record name | 2-(2-Chlorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23746-79-4 | |
Record name | 2-(2-Chlorophenyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23746-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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